5-Methyl-2-(methylsulfonyl)pyrimidine

Catalog No.
S836301
CAS No.
38275-45-5
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(methylsulfonyl)pyrimidine

CAS Number

38275-45-5

Product Name

5-Methyl-2-(methylsulfonyl)pyrimidine

IUPAC Name

5-methyl-2-methylsulfonylpyrimidine

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3

InChI Key

VKXMPLKKSLHNQY-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)S(=O)(=O)C

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)C

5-Methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position. This compound has the molecular formula C₇H₉N₃O₂S and is known for its role as a building block in the synthesis of more complex molecules. Its structure can be represented as follows:

text
N / \ C C // \\ S C \ / C---C \ / N

The reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine is influenced by its functional groups. Notably, the methylsulfonyl group can participate in nucleophilic substitution reactions. For example, studies have shown that this compound can react with glutathione in a manner that allows for the formation of arylated products . The reaction kinetics are significantly affected by the presence of electron-withdrawing or donating groups at different positions on the pyrimidine ring.

Research indicates that compounds similar to 5-Methyl-2-(methylsulfonyl)pyrimidine exhibit biological activities such as antimicrobial and anticancer properties. The methylsulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications . Moreover, it has been observed that modifications at the 5-position can impact the biological efficacy of pyrimidine derivatives .

Several synthetic routes have been developed to produce 5-Methyl-2-(methylsulfonyl)pyrimidine:

  • Methylation of Pyrimidines: The introduction of the methyl group at the 5-position can be achieved through methylation reactions using reagents like dimethyl sulfate.
  • Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions with suitable sulfonyl chlorides under basic conditions.
  • Multi-step Synthesis: A more complex synthetic route may involve starting from simpler pyrimidines and employing various coupling and cyclization reactions to build up to the desired structure .

5-Methyl-2-(methylsulfonyl)pyrimidine finds potential applications in:

  • Pharmaceutical Development: As a precursor in synthesizing biologically active compounds.
  • Agricultural Chemistry: In developing herbicides or fungicides due to its biological activity.
  • Material Science: As a building block for polymers or other materials with specific properties.

Studies on interaction mechanisms reveal that 5-Methyl-2-(methylsulfonyl)pyrimidine can form complexes with various biomolecules. For instance, its ability to react with thiols like glutathione suggests potential pathways for detoxification or modification of cellular components . Additionally, research into its reactivity profiles helps understand how structural variations influence interaction rates and selectivity.

Several compounds share structural similarities with 5-Methyl-2-(methylsulfonyl)pyrimidine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-MethylpyrimidineContains a methyl group but lacks sulfonyl functionalitySimpler structure; less reactive
4-Methyl-2-(methylsulfonyl)pyrimidineMethylsulfonyl group at position 4Different position affects reactivity
6-Benzyl-5-methylpyrimidin-4(3H)-oneBenzyl substitution adds steric bulkPotentially different biological activity

These compounds illustrate how variations in substituents and their positions can lead to differences in reactivity and biological activity, highlighting the uniqueness of 5-Methyl-2-(methylsulfonyl)pyrimidine.

XLogP3

0.1

Wikipedia

2-(Methanesulfonyl)-5-methylpyrimidine

Dates

Modify: 2023-08-16

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